Product packaging for Fmoc-Suberol(Cat. No.:CAS No. 212783-75-0)

Fmoc-Suberol

Cat. No.: B557257
CAS No.: 212783-75-0
M. Wt: 505.6 g/mol
InChI Key: XHOBPBDZGGKEOX-UHFFFAOYSA-N
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Description

Significance of Linker Molecules in Advanced Chemical Synthesis

Linker molecules, at their core, are bifunctional entities that connect two or more different molecular components. bldpharm.combachem.com Their significance lies in their ability to facilitate complex chemical transformations and to enable the construction of intricate molecular architectures that would be challenging to assemble through traditional solution-phase chemistry. wisdomlib.orgprecisepeg.com In the context of solid-phase synthesis, linkers are indispensable for anchoring a starting molecule to an insoluble support, thereby simplifying the purification process by allowing excess reagents and byproducts to be washed away. bachem.comnih.gov

Role of Acid-Labile Linkers in Biopolymer Synthesis

Acid-labile linkers are a class of linkers designed to be cleaved under acidic conditions. researchgate.netacs.org This property is particularly valuable in the synthesis of biopolymers like peptides and oligonucleotides, where acid-mediated cleavage is a common final step to release the desired molecule from the solid support. pharmaffiliates.comchemicalbook.com The use of acid-labile linkers is often paired with protecting groups that are stable to acid but can be removed by other means, such as bases. This orthogonal strategy allows for the selective deprotection and elongation of the biopolymer chain without prematurely cleaving it from the resin. mdpi.comnih.gov The development of acid-labile linkers with varying degrees of acid sensitivity has provided chemists with a fine-tuned toolkit to control the release of their target molecules. acs.orgiris-biotech.de

Evolution of Linker Technologies in Solid-Phase Methodologies

The field of solid-phase synthesis, pioneered by Bruce Merrifield, has been in a constant state of evolution, with linker technology at the forefront of this advancement. nih.govmdpi.com Early linkers were relatively simple, but the increasing complexity of synthetic targets spurred the development of more sophisticated linker systems. wiley-vch.de This evolution has led to a diverse array of linkers with specialized functionalities. "Safety-catch" linkers, for instance, remain stable throughout the synthesis and are activated by a specific chemical transformation just before cleavage. mdpi.comnih.gov Photocleavable linkers offer another level of control, allowing for cleavage upon exposure to light of a specific wavelength. wiley-vch.de This continuous innovation in linker design has significantly expanded the scope of solid-phase synthesis, enabling the creation of a vast range of complex molecules. bachem.comwiley-vch.de

Contextualization of Fmoc-Suberol as a Ramage Linker

This compound is a specific type of linker that falls under the category of Ramage linkers. pharmaffiliates.comnih.govbiosynth.com These linkers are characterized by their dibenzo[a,d]cycloheptene core structure and are designed for use in Fmoc-based solid-phase peptide synthesis. medchemexpress.comiris-biotech.de

Historical Development and Nomenclatural Aspects

The Ramage linker was developed by the research group of Professor Robert Ramage, a notable figure in peptide chemistry. royalsocietypublishing.org The nomenclature "this compound" specifically refers to the Ramage linker functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govbiosynth.com The Fmoc group is a base-labile protecting group commonly used for the temporary protection of the alpha-amino group of amino acids during peptide synthesis. nih.gov The term "suberol" is derived from the core dibenzo[a,d]cycloheptene structure. The systematic IUPAC name for this compound is 2-[[5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl]oxy]acetic acid. nih.govcymitquimica.com

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 212783-75-0 pharmaffiliates.comnih.govbiosynth.com
Molecular Formula C32H27NO5 nih.govbiosynth.com
Molecular Weight 505.56 g/mol biosynth.com
IUPAC Name 2-[[5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl]oxy]acetic acid nih.govcymitquimica.com

| Synonyms | Ramage Linker, this compound pharmaffiliates.comnih.govbiosynth.com |

Functional Overview of this compound in Peptide Chemistry

This compound serves as an acid-labile linker for the solid-phase synthesis of peptide amides. pharmaffiliates.comchemicalbook.com The linker is first attached to a solid support, and the peptide chain is then elongated using standard Fmoc-based chemistry. iris-biotech.desriramchem.com A key advantage of the Ramage linker, and by extension this compound, is its rigid, three-dimensional structure. iris-biotech.deiris-biotech.de This structure helps to prevent the fragmentation of the linker and subsequent side reactions that can occur during cleavage from the resin, a common issue with more flexible linkers like the Rink amide linker. iris-biotech.deiris-biotech.de This leads to the production of peptides with higher purity. iris-biotech.de Once the peptide synthesis is complete, the peptide amide is cleaved from the resin using a trifluoroacetic acid (TFA) solution. cymitquimica.combachem.com The Ramage linker is particularly recommended for the synthesis of peptides containing C-terminal phenylalanine, tyrosine, and isoleucine. iris-biotech.deiris-biotech.de It is also utilized in the synthesis of cyclic peptides. nih.govnih.gov

Scope and Research Imperatives for this compound Applications

The primary application of this compound lies in its use as a linker in solid-phase peptide synthesis to generate peptide amides. sriramchem.com Its ability to yield high-purity peptides makes it a valuable tool for both academic research and industrial production. iris-biotech.desriramchem.com Current and future research is likely to focus on expanding the utility of this compound and other Ramage-type linkers. This could include the development of new synthetic methodologies that leverage the unique properties of this linker, as well as its application in the synthesis of increasingly complex and challenging peptide targets, including those with post-translational modifications and non-natural amino acids. Further investigation into its application for creating cyclic peptides and other constrained structures is also an active area of research. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H27NO5 B557257 Fmoc-Suberol CAS No. 212783-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27NO5/c34-30(35)19-37-22-15-16-24-21(17-22)14-13-20-7-1-2-8-23(20)31(24)33-32(36)38-18-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-12,15-17,29,31H,13-14,18-19H2,(H,33,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOBPBDZGGKEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC(=O)O)C(C3=CC=CC=C31)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108676
Record name 2-[[5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212783-75-0
Record name 2-[[5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl]oxy]acetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[[5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl]oxy]
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Synthetic Methodologies Utilizing Fmoc Suberol

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Suberol

This compound serves as an acid-labile linker in Fmoc-based SPPS, a methodology that has become the preferred choice for peptide synthesis due to its milder reaction conditions compared to Boc-based strategies. chemicalbook.comnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to this technique, and this compound is specifically designed to be compatible with standard Fmoc/tBu protocols. iris-biotech.deiris-biotech.de

Integration of this compound in Fmoc-Based SPPS Protocols.iris-biotech.debachem.commedchemexpress.comapexbt.commedchemexpress.comnih.govsigmaaldrich.comsriramchem.com

The integration of this compound into Fmoc-based SPPS workflows is a streamlined process. iris-biotech.deiris-biotech.de After the initial attachment of the linker to a solid support, the Fmoc protecting group is removed, and the peptide chain is elongated step-wise using standard coupling procedures. iris-biotech.deiris-biotech.denih.gov The robust nature of the this compound linker ensures its stability throughout the repetitive cycles of deprotection and coupling that characterize SPPS. iris-biotech.de

Table 1: Common Resins Used in SPPS

Resin TypeDescriptionKey Features
Wang Resin A p-alkoxybenzyl alcohol-based resin. google.comCommonly used for the synthesis of peptide acids. peptide.com
Rink Amide Resin Designed for the synthesis of peptide amides. google.comThe linker is cleaved to yield a C-terminal amide. peptide.com
2-Chlorotrityl Chloride (CTC) Resin A highly acid-sensitive resin. google.comunits.itAllows for the synthesis of protected peptide fragments. google.com

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups. For constructs derived from this compound, this is typically achieved using a strong acid cocktail. iris-biotech.debachem.com A common cleavage reagent is 95% trifluoroacetic acid (TFA) in the presence of scavengers. bachem.comcymitquimica.comfishersci.com These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are essential to quench reactive cationic species that are generated during the cleavage process and can otherwise lead to unwanted side reactions and modification of the peptide. sigmaaldrich.com The specific composition of the cleavage cocktail can be optimized depending on the amino acid sequence of the peptide. sigmaaldrich.com For instance, peptides containing sensitive residues like cysteine, methionine, tryptophan, or tyrosine may require specific scavenger combinations to prevent their modification. sigmaaldrich.com Treatment with 50% TFA in dichloromethane (B109758) (DCM) is also a viable cleavage method. iris-biotech.deiris-biotech.de

Attachment Strategies to Solid Supports (e.g., Resins)

Formation of Peptide Amides via this compound Linkage.chemicalbook.com

A primary application of this compound is in the synthesis of C-terminal peptide amides. chemicalbook.comruifuchemical.compharmaffiliates.comsriramchem.com The linker is specifically designed to be acid-labile, and upon cleavage with a reagent like TFA, it releases the peptide with a primary amide at its C-terminus. chemicalbook.comiris-biotech.de This is a significant advantage as many biologically active peptides naturally possess a C-terminal amide, which can enhance their stability and biological activity. The use of this compound provides a direct and efficient route to these important molecules. nih.gov

Methodological Advancements in this compound Mediated SPPS

Continuous research in the field of peptide synthesis has led to advancements in methodologies that utilize this compound, with a focus on improving the efficiency and purity of the final products.

The structural design of the this compound linker, also known as the Ramage linker, contributes to the synthesis of peptides with higher purity. iris-biotech.de Its three-dimensional structure is thought to minimize a common side reaction known as back-alkylation, which can occur during cleavage from the resin when using other linkers like the Rink amide linker. iris-biotech.de This prevention of linker fragmentation leads to fewer impurities in the final peptide product. iris-biotech.de Consequently, the use of a Ramage resin is particularly advantageous for synthesizing peptides with C-terminal amino acids that are prone to side reactions, such as phenylalanine, tyrosine, and isoleucine. iris-biotech.deiris-biotech.de Further strategies to enhance purity and yield include the careful selection of protecting groups for sensitive amino acids and the optimization of coupling and cleavage conditions. peptide.comnih.gov

Sustainable Approaches in this compound SPPS (e.g., Solvent Reduction)

The principles of green chemistry are increasingly being applied to solid-phase peptide synthesis to mitigate its environmental impact, which is primarily associated with high solvent consumption. nih.govrsc.org While Fmoc-SPPS is generally considered a milder approach than its Boc-based counterpart, significant volumes of solvents like N,N-dimethylformamide (DMF) are used for washing steps after coupling and deprotection. rsc.orgaltabioscience.com

Recent strategies to create a more sustainable SPPS process, which are applicable to syntheses utilizing the this compound linker, focus on minimizing solvent and reagent use. One major advancement is the development of "in situ Fmoc removal" protocols. rsc.orgpeptide.com This approach combines the coupling and deprotection steps into a single operation, thereby eliminating an entire washing cycle. rsc.orgpeptide.com

In a typical cycle, after the coupling of an Fmoc-protected amino acid is complete, a base such as piperidine (B6355638) or 4-methylpiperidine (B120128) is added directly to the coupling cocktail. rsc.orgpeptide.com The base serves a dual purpose: it deactivates the excess activated amino acid and removes the Fmoc protecting group from the N-terminus of the growing peptide chain. rsc.orgpeptide.com Research has shown that the deactivation of the active ester is faster than Fmoc removal, which prevents the undesirable double incorporation of the amino acid. rsc.orgpeptide.com Furthermore, adding a weak acid like OxymaPure to the subsequent single wash can more efficiently remove residual base. rsc.org This combined approach can lead to a solvent saving of up to 75%. rsc.orgnih.gov

Another green approach is the substitution of hazardous solvents with more environmentally benign alternatives. rsc.org While DMF is the most common solvent, studies have explored the use of greener options that can still effectively swell the resin and solubilize reagents. rsc.org

General Synthetic Procedures for this compound Derived Constructs

The synthesis of peptides on a solid support functionalized with the this compound linker generally follows established Fmoc/tBu protocols. iris-biotech.de The process involves the sequential addition of N-α-Fmoc protected amino acids to the resin-bound peptide chain. Each cycle consists of two main steps: the removal of the temporary Fmoc group and the coupling of the next amino acid.

Coupling Reagent Selection and Reaction Conditions

The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is facilitated by a coupling reagent. The choice of reagent and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. bachem.com

A variety of coupling reagents are compatible with Fmoc-SPPS and, by extension, with the this compound linker. These are broadly categorized into carbodiimides and phosphonium/aminium salt-based reagents. bachem.compeptide.com

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. peptide.comnih.gov These additives act as activated esters, which reduces the risk of racemization. peptide.com

Phosphonium/Aminium Reagents: This class includes popular reagents such as HBTU, TBTU, HCTU, and HATU. bachem.compeptide.com They are known for their high reactivity and efficiency, leading to rapid coupling times. bachem.compeptide.com These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com For amino acids prone to racemization, a weaker base like sym-collidine may be employed. bachem.com

The standard procedure involves pre-activating the Fmoc-amino acid with the coupling reagent and additive before its addition to the resin. After coupling, the resin is thoroughly washed to remove excess reagents and byproducts.

Table 1: Common Coupling Reagents for this compound SPPS
Reagent ClassExamplesTypical Additive/BaseKey Characteristics
CarbodiimidesDICHOBt, OxymaPureCost-effective; urea (B33335) byproduct of DIC is soluble and easily washed away. bachem.compeptide.com
Phosphonium/Aminium SaltsHBTU, TBTUDIPEA, NMMHighly popular and efficient; byproducts are generally soluble. bachem.compeptide.com
HCTUDIPEA, NMMHigh coupling rates. uci.edu
HATUDIPEA, NMM, CollidineVery efficient, especially for sterically hindered couplings and N-methyl amino acids. bachem.com
COMUDIPEA, NMMHigh efficiency, incorporates OxymaPure moiety, considered safer than HOBt/HOAt-based reagents. bachem.com

Protecting Group Chemistry in this compound-Enabled Syntheses

A cornerstone of successful peptide synthesis is the orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de In syntheses utilizing the this compound linker, the most common approach is the Fmoc/tBu (tert-butyl) strategy. altabioscience.comiris-biotech.de

Temporary N-α-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the alpha-amino group of the incoming amino acid. altabioscience.com It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a 20-50% solution of piperidine in DMF. uci.edugoogle.com This deprotection step regenerates the free amine on the N-terminus of the peptide chain, ready for the next coupling reaction. altabioscience.com

Permanent Side-Chain Protection: Reactive functionalities on amino acid side chains (e.g., the carboxyl group of aspartic acid or the amino group of lysine) are protected with groups that are stable to the basic conditions of Fmoc removal. altabioscience.com In the Fmoc/tBu strategy, acid-labile groups like tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are commonly used. altabioscience.comiris-biotech.de These protecting groups, along with the peptide-amide linkage to the this compound linker, are typically cleaved simultaneously at the end of the synthesis using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers. iris-biotech.deiris-biotech.debachem.com

The orthogonality of the base-labile Fmoc group and the acid-labile side-chain protecting groups is fundamental to the stepwise elongation of the peptide chain without unintended side reactions. iris-biotech.de For more complex syntheses, additional orthogonal protecting groups like allyloxycarbonyl (Alloc), which is removed by palladium catalysis, can be incorporated to allow for specific on-resin modifications. google.comub.edu

Table 2: Protecting Group Strategy in this compound SPPS
Protecting GroupFunctionCleavage ConditionStability
FmocTemporary α-amino group protection20-50% Piperidine in DMFStable to acid
tBu (tert-butyl)Permanent side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr)~95% Trifluoroacetic Acid (TFA)Stable to base
Trt (Trityl)Permanent side-chain protection (e.g., Asn, Gln, Cys, His)~95% Trifluoroacetic Acid (TFA)Stable to base
PbfPermanent side-chain protection (Arg)~95% Trifluoroacetic Acid (TFA)Stable to base
Boc (tert-butyloxycarbonyl)Permanent side-chain protection (e.g., Lys, Trp)~95% Trifluoroacetic Acid (TFA)Stable to base
Alloc (Allyloxycarbonyl)Orthogonal side-chain protection (e.g., Lys)Pd(0) catalystStable to acid and base

Considerations for Complex Molecular Architectures using this compound

The this compound linker is not limited to the synthesis of simple linear peptides. Its properties, combined with orthogonal protecting group strategies, make it a suitable platform for the solid-phase synthesis of more complex molecular architectures, such as branched peptides and dendrimers. nih.govunits.it

Branched peptides can be constructed by using an amino acid with a protected functional group in its side chain, such as Fmoc-Lys(Alloc)-OH. google.comgoogle.com The main peptide backbone can be assembled using the standard Fmoc/tBu strategy. Once the primary sequence is complete, the Alloc group on the lysine (B10760008) side chain can be selectively removed using a palladium catalyst, leaving the Fmoc N-terminal protection and all other acid-labile side-chain groups intact. ub.edu This newly liberated amine on the lysine side chain can then serve as a new starting point for the synthesis of a second peptide chain, creating a branched structure.

Peptide dendrimers, which are highly branched, tree-like molecules, can also be synthesized using a similar divergent approach. nih.gov Starting from a core molecule on the resin, successive generations of branching units (often diamino acids like lysine) are added. The this compound linker can anchor this entire complex assembly to the solid support until the final acid-mediated cleavage releases the C-terminal amide of the dendrimeric structure.

The key consideration for these complex syntheses is the careful planning of the orthogonal protection scheme. researchgate.net Each branch point requires a protecting group that can be removed without affecting any other protected group on the molecule. The stability of the this compound linker to the various deprotection conditions (base for Fmoc, palladium for Alloc, etc.) used during the synthesis is crucial for the successful construction of these intricate molecules.

Applications of Fmoc Suberol in Advanced Research

Bioconjugation Strategies Employing Fmoc-Suberol

Bioconjugation involves the creation of stable links between different molecules, at least one of which is a biomolecule like a protein. chemimpex.com this compound is frequently employed in bioconjugation techniques to link biomolecules with functional groups, aiding in the creation of innovative biomaterials and therapeutics. sriramchem.com Its structure facilitates the formation of stable linkages, which is essential for applications such as targeted drug delivery. chemimpex.com

This compound is identified as a protein cross-linking agent. medchemexpress.commedchemexpress.commedchemexpress.com Protein cross-linking is a technique used to create covalent bonds between amino acid residues in a single protein or between different proteins that are in close proximity. matrixscience.com This process is invaluable for studying protein structure, function, and interactions. medchemexpress.commatrixscience.com Heterobifunctional cross-linkers, a class to which the functional aspects of this compound apply, are instrumental in mapping the interfaces between interacting proteins. medchemexpress.com

The study of protein-protein interactions is fundamental to understanding complex biological systems and cellular processes. chemimpex.com Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful method for mapping these interactions and elucidating the topology of protein complexes. medchemexpress.com Cross-linking agents like this compound can artificially create these links between sites on proteins that are adjacent in three-dimensional space. matrixscience.com The identification of these linked sites provides critical constraints for modeling the three-dimensional shape of protein complexes and understanding conformational changes. matrixscience.com By stabilizing interactions that might otherwise be transient, this compound serves as a valuable research tool in chemical biology for dissecting these complex networks. chemimpex.com

Site-specific labeling is crucial for producing homogenous and well-defined bioconjugates for research and therapeutic use. nih.govresearchgate.net The goal of such strategies is to exert precise control over the location of conjugation. nih.gov this compound's utility in solid-phase peptide synthesis (SPPS) allows for the controlled, site-specific incorporation of a linker. sriramchem.comgoogle.com The Fmoc group serves as a temporary protecting group for the amine, which is a cornerstone of the most popular form of SPPS. google.com This allows for the sequential addition of amino acids and the specific placement of the linker within the peptide chain being synthesized. google.com This method is superior to conventional bioconjugation techniques that can result in heterogeneous products. nih.gov This precise control is essential for creating biomolecules with specific labels for fluorescence spectroscopy or other analytical techniques. uzh.chnih.gov

This compound is also implicated in the development of conjugates that act as biological probes. medchemexpress.com These probes are used to study biochemical processes, such as enzymatic reactions and protein interactions, by allowing for the labeling and detection of target molecules. medchemexpress.com For instance, linkers are used in the design of biosensors capable of detecting specific biomolecules, which can improve the accuracy of disease detection. chemimpex.com The ability to attach this compound to a biomolecule and then use its other reactive end to attach a reporter molecule (like a fluorescent dye) is a key strategy in creating these essential research tools.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Synonyms Ramage Linker, Fmoc Suberol chemimpex.compharmaffiliates.comnih.gov
CAS Number 212783-75-0 chemimpex.compharmaffiliates.commedchemexpress.com
Molecular Formula C₃₂H₂₇NO₅ chemimpex.compharmaffiliates.commedchemexpress.com
Molecular Weight ~505.57 g/mol chemimpex.compharmaffiliates.combachem.com
Appearance White to off-white powder chemimpex.com
Primary Function Protein cross-linking agent, Linker for SPPS medchemexpress.commedchemexpress.commedchemexpress.com
Storage Temperature 2-8°C pharmaffiliates.combiosynth.com

Protein Cross-Linking Applications in Biochemical Research

Investigation of Protein-Protein Interactions

Role in Drug Discovery and Development

This compound serves as a critical building block in the synthesis of complex pharmaceuticals. chemimpex.com Its application in drug development contributes to enhancing the efficacy and specificity of drug candidates. chemimpex.comsriramchem.com The linker's ability to facilitate stable connections between molecules is a key feature that streamlines the development process for new therapeutic agents. chemimpex.comsriramchem.com

The synthesis of peptide-based drugs is a significant area of pharmaceutical research. This compound, as a Ramage linker, is particularly useful in the solid-phase peptide synthesis (SPPS) of peptide amides. pharmaffiliates.comiris-biotech.de It is presented as an acid-labile peptide amide linker, meaning the synthesized peptide can be cleaved from the solid support under acidic conditions, a common final step in SPPS. pharmaffiliates.combachem.com Specifically, the Ramage linker is considered an alternative to the more common Rink-amide linker, reportedly producing peptides with higher purity and fewer impurities, especially when the C-terminal amino acid is challenging. iris-biotech.de Its utility has been noted in the synthesis of complex substituted peptides, highlighting its role in creating novel therapeutic peptide analogs. google.com

Interactive Data Table: Research Findings on this compound Applications

Research AreaSpecific ApplicationRole of this compoundFinding/OutcomeSource(s)
Biochemical Research Investigation of Protein-Protein InteractionsActs as a chemical cross-linker to covalently link interacting proteins.Enables the identification of amino acid residues at the interface of protein complexes, providing structural insights. chemimpex.commedchemexpress.commatrixscience.com
Bioconjugation Site-Specific Labeling of PeptidesServes as a linker with a temporary Fmoc protecting group in Solid-Phase Peptide Synthesis (SPPS).Allows for the precise placement of a label or modification at a specific site within a peptide sequence. sriramchem.comnih.govgoogle.com
Drug Discovery Synthesis of Therapeutic PeptidesFunctions as an acid-labile linker (Ramage Linker) for the synthesis of peptide amides.Facilitates the efficient synthesis of peptide analogs with high purity, which can act as potential drug candidates. chemimpex.compharmaffiliates.comsriramchem.comiris-biotech.de
Diagnostics Development of Biological ProbesUsed to conjugate biomolecules to reporter molecules for detection.Contributes to the design of biosensors for the detection of specific biomolecules. chemimpex.commedchemexpress.com

Facilitating Synthesis of Complex Pharmaceutical Intermediates

This compound, often referred to as the Ramage Linker, serves as a critical component in the assembly of complex pharmaceutical intermediates, most notably in the field of peptide synthesis. chemimpex.com Its primary function is that of an acid-labile linker in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing synthetic peptides. sunresinlifesciences.combiosynth.comiris-biotech.de

In SPPS, the this compound linker is first attached to a solid support, typically a resin. The peptide chain is then built step-by-step on this linker. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine function, which allows for its selective removal at each step of the peptide chain elongation without affecting the linkage to the resin or the acid-labile side-chain protecting groups of the amino acids.

The key advantage of the Ramage linker lies in its acid sensitivity. biosynth.com Once the desired peptide sequence is assembled, the final peptide amide can be cleaved from the resin under mild acidic conditions. iris-biotech.de This is particularly advantageous for the synthesis of peptides that are sensitive to strong acids, thereby preserving their structural integrity. The three-dimensional structure of the dibenzocycloheptadiene in the Ramage linker also helps to prevent unwanted side reactions during cleavage, which can be an issue with other linkers like the Rink amide linker. This results in the production of peptide amides with higher purity. biosynth.comiris-biotech.de The use of this compound as a linker is a strategic choice for enhancing the efficiency and yield of complex peptide syntheses, which are crucial for the development of new therapeutic agents. chemimpex.com

Table 1: Comparison of Linkers in Solid-Phase Peptide Synthesis

Feature This compound (Ramage Linker) Rink Amide Linker
Cleavage Condition Mildly acidic Moderately acidic
Purity of Cleaved Peptide High Can be lower due to side reactions
Suitability for Acid-Sensitive Peptides High Moderate
Key Structural Feature Dibenzocycloheptadiene core Open-chain structure

Design of Targeted Delivery Systems (e.g., Nanocarriers, Dendritic Polymers)

The utility of this compound extends into the sophisticated realm of drug delivery, where it is instrumental in the design of targeted delivery systems. chemimpex.com These systems, which include nanocarriers and dendritic polymers, are engineered to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects.

This compound's role in this context is primarily as a versatile linker for bioconjugation. chemimpex.com Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, such as a peptide, protein, or antibody. The compatibility of this compound with a variety of functional groups makes it an excellent candidate for constructing these complex molecular architectures. chemimpex.com

For instance, in the development of nanocarriers for cancer therapy, this compound can be used to attach targeting ligands (e.g., specific antibodies or peptides that recognize cancer cells) to the surface of a nanoparticle. This directs the nanocarrier to the tumor site. The linker can also be designed to be cleavable under specific physiological conditions found in the tumor microenvironment (e.g., lower pH or the presence of certain enzymes), leading to the controlled release of the encapsulated drug.

Furthermore, this compound is utilized in the synthesis of dendritic polymers, or dendrimers. chemimpex.com These are highly branched, well-defined macromolecules with a large number of surface functional groups. The Ramage linker can be incorporated into the dendritic structure to attach drug molecules or targeting moieties, contributing to the creation of advanced and highly specific drug delivery platforms. chemimpex.com

Contributions to Materials Science and Engineering

Beyond its applications in the pharmaceutical sciences, this compound is also making significant contributions to the field of materials science and engineering, particularly in the development of novel biomaterials. chemimpex.com

Synthesis of Advanced Polymeric Materials (e.g., Hydrogels, Nanocomposites)

This compound is employed as a building block in the synthesis of advanced polymeric materials, such as hydrogels and nanocomposites, which are designed for a variety of biomedical applications. chemimpex.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, mimicking the properties of natural soft tissues. Nanocomposites are materials that incorporate nanoparticles to enhance their physical and chemical properties.

The versatility of the this compound linker allows for its incorporation into polymer chains, where it can serve several purposes. It can act as a cross-linker to form the hydrogel network or as a point of attachment for other functional molecules. The cleavable nature of the linker can also be exploited to create "smart" hydrogels that degrade and release their contents in response to specific stimuli. The ability to create advanced biomaterials with tailored properties is a direct result of the chemical versatility offered by linkers like this compound. chemimpex.com

Applications in Tissue Engineering and Regenerative Medicine Scaffolds

A significant application of the advanced polymeric materials synthesized using this compound is in the field of tissue engineering and regenerative medicine. chemimpex.com This field aims to develop biological substitutes that restore, maintain, or improve tissue function. A key component of many tissue engineering strategies is the use of a scaffold, which provides a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue.

The hydrogels and nanocomposites created with the aid of this compound are used to fabricate these scaffolds. chemimpex.com The properties of the scaffold, such as its porosity, mechanical strength, and biodegradability, are critical for its success and can be tuned through the choice of materials and synthesis methods. This compound can be used to incorporate bioactive peptides or growth factors into the scaffold material. These bioactive molecules can then be slowly released as the scaffold degrades, promoting cell growth and tissue regeneration. The use of this compound in creating these functionalized scaffolds is an important aspect of developing the next generation of therapies for tissue repair and regeneration. chemimpex.com

Mechanistic Insights and Reaction Optimization

By-product Formation and Mitigation Strategies

While the Fmoc strategy is robust, various side reactions can occur during the synthesis of complex molecules involving Fmoc-suberol, potentially compromising the yield and purity of the final product. Understanding and mitigating these side reactions is crucial for successful synthesis.

In the context of SPPS, the repetitive nature of the deprotection and coupling cycles can amplify the impact of even minor side reactions.

Aspartimide Formation: This is one of the most significant side reactions in Fmoc-SPPS. It occurs when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov The peptide backbone nitrogen can attack the side-chain ester of Asp, particularly under the basic conditions of Fmoc deprotection, forming a cyclic succinimide (B58015) intermediate known as an aspartimide. nih.goviris-biotech.de This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides or react with the amine base (e.g., piperidine) to form piperidide adducts, all of which are difficult-to-remove impurities. nih.govnih.goviris-biotech.de

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage. After the deprotection of the second amino acid in the chain, the liberated N-terminal amine can attack the ester linkage anchoring the dipeptide to the resin, cleaving the peptide from the support and forming a stable six-membered cyclic dipeptide (a diketopiperazine). iris-biotech.deresearchgate.net This is especially common for sequences containing proline or glycine (B1666218) at the C-terminus. iris-biotech.de

Peptide Aggregation: During the synthesis of long or hydrophobic peptide sequences, interchain aggregation can hinder both the deprotection and coupling steps, leading to incomplete reactions and the formation of truncated or deletion sequences. google.comgoogle.com

Table 1: Mitigation Strategies for Common Side Reactions in Fmoc-SPPS

Side Reaction Mitigation Strategy Description References
Aspartimide Formation Use of alternative bases (e.g., piperazine (B1678402), dipropylamine) Weaker bases or more sterically hindered bases can reduce the rate of succinimide ring formation compared to piperidine (B6355638). nih.govbiotage.comresearchgate.net
Addition of HOBt to deprotection solution Hydroxybenzotriazole (HOBt) can suppress aspartimide formation, although it introduces water, a potential nucleophile. biotage.comresearchgate.net
Use of sterically hindered side-chain protecting groups Protecting the Asp side chain with bulkier groups than the standard tert-butyl (OtBu) can physically block the nucleophilic attack. iris-biotech.debiotage.com
Diketopiperazine (DKP) Formation Use of bulky resins (e.g., 2-chlorotrityl chloride resin) The steric hindrance of the resin linkage reduces the accessibility for intramolecular attack. chempep.com
Coupling of pre-formed Fmoc-dipeptides Bypasses the vulnerable dipeptide-resin stage where cyclization is most likely to occur. iris-biotech.de
Peptide Aggregation Introduction of pseudoproline dipeptides These specialized dipeptides disrupt secondary structures that lead to aggregation, improving solvation and reaction efficiency. google.comgoogle.com
Use of alternative solvents (e.g., NMP) N-Methyl-2-pyrrolidone (NMP) can sometimes be more effective at disrupting aggregation than DMF. google.com

The integrity of the final product is highly dependent on the precise reaction conditions employed during synthesis.

Base and Solvent Choice: The standard deprotection cocktail is 20% piperidine in DMF. wikipedia.org However, for sensitive sequences prone to side reactions, alternative bases or solvent systems may be required. For example, using piperazine can minimize aspartimide formation. biotage.comresearchgate.net The use of DBU (1-5% in DMF) can accelerate cleavage for difficult sequences but may also increase the risk of side reactions if not carefully controlled. chempep.comgoogle.com

Temperature and Time: Most Fmoc-SPPS steps are performed at room temperature. For sluggish deprotection or coupling steps, often due to aggregation or steric hindrance, increasing the temperature (e.g., to 30-45°C) or extending the reaction time can improve yields. google.comgoogle.com However, elevated temperatures can also accelerate side reactions like aspartimide formation and racemization. nih.gov Therefore, any deviation from standard conditions requires careful optimization for the specific sequence. google.com For example, for difficult-to-cleave stretches, the duration of Fmoc cleavage may be extended to 60-75 minutes and repeated multiple times. google.com

Minimizing Side Reactions in this compound SPPS

Kinetic and Thermodynamic Considerations in this compound Reactions

While specific thermodynamic data for this compound reactions are not extensively published, the general principles governing Fmoc-SPPS are well-established and applicable.

The peptide bond formation step has a high kinetic barrier, which is overcome by activating the carboxylic acid group of the incoming Fmoc-amino acid. embrapa.br This high activation energy contributes to the exceptional stability of the resulting peptide bond once formed. embrapa.br

The Fmoc deprotection reaction, in contrast, is designed to be a kinetically facile process. The reaction is thermodynamically favorable, driven by the formation of the stable dibenzofulvene-amine adduct and the release of CO2. embrapa.brnih.gov The reaction proceeds rapidly; in a standard solution of 20% piperidine in DMF, the half-life for Fmoc group removal is approximately six seconds. wikipedia.org

However, the kinetics of deprotection can be sequence-dependent. Steric hindrance around the N-terminus can slow down the reaction. For instance, the deprotection of an Fmoc-arginine residue can be slower than that of an Fmoc-leucine residue, potentially requiring longer reaction times for complete removal. nih.gov The choice of base also significantly influences the kinetics; stronger bases like DBU lead to much faster cleavage than piperidine, while weaker bases like piperazine are slower. chempep.comnih.gov Optimizing the deprotection time is a balance between ensuring complete cleavage and minimizing exposure of the peptide to basic conditions that could promote side reactions.

Analytical Characterization in Fmoc Suberol Research

Spectroscopic Techniques for Structural Elucidation of Fmoc-Suberol Conjugates

Spectroscopic methods are indispensable for confirming the covalent structure of molecules. In the context of this compound, which is often conjugated to amino acids or peptides, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for providing detailed information about the molecular structure. They help to confirm the presence of the characteristic dibenzosuberenone (B194781) core and the fluorenylmethoxycarbonyl (Fmoc) group. In conjugates, NMR can verify the successful attachment of amino acids or peptide chains to the suberol linker.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, IR spectra would confirm the presence of key carbonyl (C=O) stretching bands from the Fmoc urethane (B1682113) and the carboxylic acid, as well as characteristic absorptions for the aromatic rings.

A variety of analytical techniques, including spectroscopy (UV-Vis, IR, NMR), are standard for the inspection of products like this compound. google.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone for determining the purity of this compound and for the analysis and purification of peptides synthesized using it as a linker. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most prevalent method.

Purity of the commercial this compound (also known as Ramage Linker) is typically specified as greater than 98.0%, as determined by HPLC. google.com In research and synthesis applications, RP-HPLC is used to monitor reaction progress and analyze the purity of crude peptides cleaved from the resin. For instance, the analysis of a crude peptide synthesized using a Ramage linker showed a purity of 45.4% by Ultra-High-Performance Liquid Chromatography (U-HPLC). google.comsunresinlifesciences.com Similarly, the purity of a diketopiperazine-forming dipeptidyl linker intermediate involving a Ramage handle was determined to be 94.7% by RP-HPLC. researchgate.net

These analyses often employ a C18 stationary phase with a gradient elution system, typically involving acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA). sunresinlifesciences.com The gradient is designed to effectively separate the target peptide from impurities generated during synthesis. sunresinlifesciences.com

Table 1: Chromatographic Methods Used in this compound Research

TechniqueApplicationTypical Stationary PhaseMobile Phase ComponentsResearch ContextCitation
HPLC Purity assessment of this compound linkerNot specifiedNot specifiedQuality assurance of commercial product google.com
U-HPLC Purity determination of crude peptideNot specifiedNot specifiedAnalysis of crude Semaglutide synthesized using Ramage linker google.comsunresinlifesciences.com
RP-HPLC Purity analysis of peptide fragmentsC18Acetonitrile / Water with 0.05% TFAAnalysis of synthetic peptides sunresinlifesciences.com
RP-HPLC Purity determination of linker-peptide intermediateNot specifiedNot specifiedAnalysis of a DKP-forming dipeptidyl linker researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Sequence Verification

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of synthesized compounds. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both purity assessment and identity confirmation of this compound-derived peptides. google.comgoogle.com

In the synthesis of peptides on a solid support functionalized with the Ramage linker (this compound), LC-MS is routinely used to assess the principal peak purity of the cleaved peptide. google.com The mass spectrometer provides the molecular weight of the eluted compounds, allowing for direct confirmation that the desired peptide was synthesized. This technique is crucial for verifying that the correct sequence of amino acids has been assembled and that any modifications have been successfully incorporated.

Advanced Characterization of Functionalized Materials

When this compound is used as a linker in SPPS, it is first anchored to a solid support, typically a polystyrene-based resin. google.comsunresinlifesciences.com Characterizing this functionalized resin is crucial for a successful synthesis. The most important parameter is the resin loading, also known as substitution, which defines the amount of peptide that can be synthesized per gram of resin. nih.gov

A standard and widely used method for determining the loading of any Fmoc-functionalized resin is UV-Vis spectrophotometry. nih.govalmacgroup.com The procedure involves treating a known weight of the resin with a piperidine (B6355638) solution to cleave the Fmoc protecting group. nih.gov The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance, and its concentration in the solution can be accurately measured. nih.gov By applying the Beer-Lambert law, the initial Fmoc loading on the resin can be calculated. nih.gov

This measurement is typically performed at one of two absorbance maxima for the dibenzofulvene-piperidine adduct: 301.0 nm or 289.8 nm. nih.gov Using the shallower band at 289.8 nm is suggested to allow for a more precise and robust determination of the substitution level, as it is less sensitive to wavelength accuracy errors of the spectrophotometer. nih.gov An orthogonal method, such as potentiometric titration of the free amine on the resin after Fmoc cleavage, can be used to verify the results from the UV method. nih.gov The completeness of Fmoc removal during the synthesis cycles can also be assessed by performing a test cleavage on a small resin sample and analyzing the product. google.comgoogle.com

Table 2: Methods for Characterizing Fmoc-Functionalized Resins

Analytical MethodParameter MeasuredPrincipleKey DetailsCitation
UV-Vis Spectrophotometry Resin Substitution (Loading)Cleavage of the Fmoc group with piperidine and measurement of the UV absorbance of the resulting dibenzofulvene-piperidine adduct.Measurement at λ=301.0 nm or λ=289.8 nm. Calculation based on the Beer-Lambert law. nih.gov
Potentiometric Titration Resin Substitution (Loading)Titration of the free amine groups on the resin after Fmoc group cleavage.An orthogonal method used to confirm UV spectrophotometry results. nih.gov
Test Cleavage & HPLC/LC-MS Completeness of ReactionsA small sample of the peptidyl-resin is cleaved and the resulting peptide is analyzed.Assesses the efficiency of coupling and deprotection steps throughout the synthesis. google.comgoogle.com

Emerging Research Directions and Future Perspectives

Novel Derivatizations and Modifications of Fmoc-Suberol

This compound, a key linker in solid-phase peptide synthesis (SPPS), is the subject of ongoing research to enhance its utility and expand its applications. biosynth.comchemicalbook.com Scientists are exploring novel derivatizations and modifications to fine-tune its properties for specific synthetic challenges. These modifications primarily target the suberoyl core and the fluorenylmethoxycarbonyl (Fmoc) protecting group.

One area of investigation involves altering the lipophilicity of the suberoyl linker. By introducing hydrophilic or hydrophobic moieties, researchers aim to improve the solubility of the linker and the growing peptide chain in various solvents used during SPPS. This can lead to more efficient coupling reactions and reduced aggregation, a common problem in the synthesis of long or difficult peptide sequences. nih.gov

Modifications to the Fmoc group are also being explored. While the Fmoc group is widely used due to its base-lability, which allows for mild deprotection conditions, researchers are investigating derivatives with altered cleavage kinetics. epo.org This could enable even milder deprotection conditions or provide orthogonal protection strategies when used in combination with other protecting groups.

Furthermore, the attachment of functional handles to the suberoyl linker is another active area of research. These handles can serve as points for post-synthesis modification, allowing for the introduction of labels, tags, or other molecules to the peptide after it has been cleaved from the solid support. This approach provides a versatile method for producing complex peptide conjugates.

The following table summarizes some of the key areas of novel derivatization of this compound:

Modification AreaGoal of DerivatizationPotential Benefits
Suberoyl Core Alter lipophilicityImproved solubility, reduced peptide aggregation
Fmoc Group Modify cleavage kineticsMilder deprotection, orthogonal protection strategies
Linker Backbone Introduce functional handlesPost-synthesis modification, peptide labeling

These research efforts are paving the way for a new generation of this compound linkers with tailored properties, promising to enhance the efficiency and scope of peptide synthesis.

Exploration of New Application Domains for this compound Linkers

The versatility of this compound is leading to its exploration in a variety of new application domains beyond its traditional role in peptide synthesis. One of the most promising new areas is in the field of drug delivery. The ability of Fmoc-modified amino acids and peptides to self-assemble into hydrogels makes them attractive candidates for creating controlled-release drug delivery systems. researchgate.netrsc.org These hydrogels can encapsulate therapeutic agents and release them in a sustained manner, potentially improving drug efficacy and reducing side effects. researchgate.net

Another emerging application is in the development of biomaterials for tissue engineering. The self-assembling properties of Fmoc-derivatized peptides can be used to create scaffolds that mimic the extracellular matrix. researchgate.netrsc.org These scaffolds can support cell growth and differentiation, offering a promising approach for repairing or regenerating damaged tissues. researchgate.net For instance, hydrogels formed from Fmoc-modified peptides have been shown to promote the differentiation of stem cells into cartilage. researchgate.net

This compound linkers are also being investigated for their potential in creating novel biosensors. By attaching a recognition element, such as an antibody or an enzyme, to a this compound-modified surface, it is possible to create a sensor that can detect specific biomolecules. The self-assembly properties of the Fmoc group can be used to create a well-ordered and stable sensor surface, enhancing its sensitivity and selectivity.

The table below highlights some of the new application domains for this compound linkers:

Application DomainSpecific UseKey Feature of this compound
Drug Delivery Controlled-release hydrogelsSelf-assembly of Fmoc-peptides
Tissue Engineering Scaffolds for cell growthMimicking the extracellular matrix
Biosensors Detection of biomoleculesOrdered surface functionalization
Protein Cross-linking Studying protein-protein interactionsHeterobifunctional cross-linking capabilities. scribd.commedchemexpress.com

As research continues, it is likely that even more innovative applications for this compound linkers will be discovered, further cementing its importance as a versatile tool in chemical biology and materials science.

Integration with High-Throughput and Automated Synthesis Platforms

The compatibility of Fmoc-based chemistry with automated synthesis has been a significant driver of its widespread adoption. epo.org this compound is well-suited for integration into high-throughput and automated solid-phase peptide synthesis (SPPS) platforms. springernature.com This integration is crucial for accelerating the discovery and development of new peptide-based therapeutics and research tools.

Automated peptide synthesizers utilize a series of programmed steps to carry out the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. The mild cleavage conditions of the Fmoc group, typically using a base like piperidine (B6355638), are compatible with the materials and reagents used in these automated systems. epo.org Furthermore, the cleavage of the Fmoc group releases a chromophore that can be monitored by UV absorbance, allowing for real-time monitoring of the deprotection step, a feature leveraged by many automated synthesizers. epo.org

The use of this compound in automated platforms enables the rapid synthesis of large libraries of peptides. springernature.com This is particularly valuable in drug discovery, where screening large numbers of peptide variants is often necessary to identify lead compounds with desired biological activity. High-throughput synthesis also facilitates the optimization of peptide properties, such as stability, solubility, and binding affinity.

The integration of this compound with automated synthesis is summarized in the table below:

Feature of Automated SynthesisCompatibility with this compound
Programmed reaction cycles Mild cleavage conditions of Fmoc group are compatible with automated systems. epo.org
Real-time monitoring UV absorbance of cleaved Fmoc group allows for monitoring of deprotection. epo.org
High-throughput screening Enables rapid synthesis of peptide libraries for drug discovery.
Microwave-assisted synthesis This compound is stable under microwave conditions, allowing for faster synthesis. nih.gov

The synergy between this compound and automated synthesis platforms is expected to continue to drive innovation in peptide research and development.

Bio-Inspired and Biomimetic Applications of this compound Constructs

The self-assembly of Fmoc-modified amino acids and peptides into ordered nanostructures is a key feature that is being harnessed for various bio-inspired and biomimetic applications. researchgate.netrsc.org These applications aim to mimic the structure and function of natural biological systems to create novel materials and devices. nih.gov

One of the most prominent examples is the formation of hydrogels from Fmoc-peptide conjugates. researchgate.net These hydrogels can mimic the extracellular matrix (ECM), the natural scaffold that surrounds cells in tissues. researchgate.net By carefully designing the peptide sequence, it is possible to create hydrogels with specific mechanical properties and biological cues that can influence cell behavior, such as adhesion, proliferation, and differentiation. researchgate.net This makes them highly promising for applications in tissue engineering and regenerative medicine. researchgate.net

This compound constructs are also being used to create artificial membranes. nih.gov By incorporating these constructs into lipid bilayers, researchers can create stable, functionalized membranes that can be used to study membrane proteins or to develop novel drug delivery vehicles. nih.gov The ability to control the surface properties of these membranes by modifying the peptide sequence opens up possibilities for creating targeted drug delivery systems that can specifically bind to and deliver their payload to diseased cells.

Furthermore, the self-assembly of Fmoc-derivatives is being explored for the development of bio-inspired catalysts. By arranging catalytic peptide sequences into ordered nanostructures, it is possible to enhance their catalytic activity and selectivity. This approach draws inspiration from enzymes, which use a precisely defined three-dimensional structure to achieve their remarkable catalytic efficiency.

The table below outlines some of the bio-inspired and biomimetic applications of this compound constructs:

ApplicationBiomimetic PrinciplePotential Use
Tissue Engineering Scaffolds Mimicking the Extracellular Matrix (ECM)Regenerating damaged tissues. researchgate.net
Artificial Membranes Reconstituting Cell MembranesStudying membrane proteins, targeted drug delivery. nih.gov
Bio-inspired Catalysts Mimicking Enzyme Active SitesEnhancing catalytic efficiency and selectivity.
Aquatic Robot Development Mimicking the locomotion of fishCreating high-speed, bio-inspired aquatic propellers. researchgate.net

The ability of this compound constructs to self-assemble into functional nanostructures provides a powerful platform for creating a wide range of bio-inspired materials with exciting potential in medicine and biotechnology.

Addressing Challenges and Advancing Efficiency in this compound Mediated Syntheses

Despite the widespread use and success of this compound in peptide synthesis, several challenges remain that can impact the efficiency and purity of the final product. Addressing these challenges is a key focus of ongoing research in the field.

One of the most significant challenges is the prevention of side reactions during peptide synthesis. Aspartimide formation, which can occur at aspartic acid residues, is a particularly problematic side reaction that can lead to the formation of multiple byproducts that are difficult to separate from the target peptide. nih.govcem.com Researchers are developing new protecting groups for aspartic acid and optimizing reaction conditions to minimize this unwanted side reaction. cem.com Another challenge is racemization, the loss of stereochemical integrity at chiral centers, which can occur during the activation and coupling steps. nih.gov The use of advanced coupling reagents and careful control of reaction conditions are crucial to suppress racemization. nih.gov

Improving the synthesis of "difficult" peptide sequences is another major area of research. These sequences, which are often rich in hydrophobic or sterically hindered amino acids, are prone to aggregation and incomplete coupling reactions. nih.gov Strategies to overcome these issues include the use of specialized solvents, elevated temperatures (including microwave-assisted synthesis), and the incorporation of "difficult sequence"-disrupting building blocks. nih.govnih.gov

The efficiency of the final cleavage and deprotection step is also a critical factor. Incomplete cleavage can result in low yields, while harsh cleavage conditions can lead to the degradation of the peptide. google.com The development of new cleavage cocktails and optimizing the cleavage conditions for specific peptides are important for maximizing the yield and purity of the final product. google.comnih.gov

The table below summarizes some of the key challenges and the strategies being developed to address them:

ChallengeConsequenceMitigation Strategy
Aspartimide Formation Formation of multiple byproductsNew protecting groups, optimized reaction conditions. nih.govcem.com
Racemization Loss of stereochemical purityAdvanced coupling reagents, controlled reaction conditions. nih.gov
Difficult Sequences Aggregation, incomplete couplingSpecialized solvents, microwave synthesis, modified building blocks. nih.govnih.gov
Cleavage and Deprotection Low yield, peptide degradationNovel cleavage cocktails, optimized cleavage conditions. google.comnih.gov

By addressing these challenges, researchers are continuously improving the efficiency and reliability of this compound mediated syntheses, making this powerful tool even more accessible and effective for the scientific community.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Fmoc-suberol and ensuring its purity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound synthesis requires precise control of coupling reagents (e.g., HOBt/DIC) and reaction times to avoid incomplete Fmoc protection. Purity is validated via HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS to confirm molecular weight m/z 505.6) . Post-synthesis, residual solvents (e.g., DMF) must be removed via lyophilization or repeated ether precipitation to prevent interference in downstream applications .

Q. How does this compound function as a linker in combinatorial chemistry, and what distinguishes it from other resin-bound linkers (e.g., Rink Amide or Sieber Linker)?

  • Methodological Answer : this compound’s dibenzo[a,d]cycloheptene backbone provides steric stability during SPPS, enabling acid-labile cleavage (e.g., 95% TFA) while resisting premature detachment under basic Fmoc deprotection conditions (20% piperidine/DMF). Unlike Sieber Linker (cleavage via mild acid), this compound requires stronger acidic conditions, making it suitable for iterative synthesis of complex peptides . Comparative studies should monitor cleavage efficiency via UV-Vis spectroscopy at 301 nm for Fmoc quantification .

Q. What analytical techniques are recommended for characterizing this compound-conjugated peptides, and how are contradictions in mass spectrometry data resolved?

  • Methodological Answer : Use MALDI-TOF MS for high-molecular-weight peptides (>5 kDa) and LC-ESI-MS for smaller fragments. Contradictions in mass data (e.g., unexpected adducts) are resolved by repeating analyses in negative/positive ion modes or using desalting columns to remove matrix interference . Cross-validation with NMR (e.g., ¹H-NMR for aromatic proton shifts in the suberol backbone) ensures structural fidelity .

Advanced Research Questions

Q. How can researchers optimize this compound-based SPPS protocols to minimize epimerization in stereosensitive peptides?

  • Methodological Answer : Epimerization is mitigated by using low-temperature coupling (4°C) with DIC/Oxyma Pure as a coupling reagent, which reduces racemization compared to HOBt/DIC. Post-coupling, Kaiser tests validate completion before deprotection. For chiral centers, circular dichroism (CD) spectroscopy monitors optical activity shifts, with deviations >5% requiring protocol recalibration .

Q. What experimental strategies address contradictory data in this compound cleavage efficiency under varying acidic conditions?

  • Methodological Answer : Contradictions arise from inconsistent TFA concentrations or cleavage time. A systematic design involves:

  • Variable testing : Cleavage efficiency at 70%, 85%, and 95% TFA over 1–4 hours.
  • Quantification : HPLC peak integration (220 nm) for released peptide vs. residual resin-bound material.
  • Statistical analysis : ANOVA to identify significant differences (p < 0.05) across conditions .

Q. How do computational models (e.g., DFT or molecular dynamics) predict this compound’s stability in non-standard solvents, and how are these validated experimentally?

  • Methodological Answer : Density Functional Theory (DFT) calculates solvation energies in solvents like DCM or THF to predict linker stability. WebMO-based models (Job No. XYZ) optimize molecular geometries, with experimental validation via TGA (thermal gravimetric analysis) for decomposition thresholds (>150°C) and FTIR for solvent-labile bond detection (e.g., C=O stretches at 1700 cm⁻¹) .

Q. What methodologies reconcile discrepancies in this compound’s loading capacity across different resin types (e.g., Wang vs. CTC resin)?

  • Methodological Answer : Loading capacity is resin-dependent due to pore size and swelling properties. A comparative study includes:

  • Resin pretreatment : Swell resins in DCM for 24 hours.
  • Loading quantification : UV absorbance (301 nm) of Fmoc released after piperidine treatment.
  • Contradiction resolution : Normalize data to resin surface area (BET analysis) to account for structural heterogeneity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze peptide yield variability in this compound-mediated syntheses?

  • Methodological Answer : Apply a two-tailed t-test to compare yields across ≥3 independent syntheses. Outliers (>2σ) are excluded after Grubbs’ test. Variability >15% suggests reagent batch inconsistencies or humidity effects during coupling, necessitating controlled-environment replication .

Q. What frameworks (e.g., PICOT or FINER) are suitable for formulating hypothesis-driven studies on this compound’s applications in macrocyclic peptide synthesis?

  • Methodological Answer : Use the PICOT framework :

  • Population : Macrocyclic peptides (8–20 residues).
  • Intervention : this compound linker incorporation.
  • Comparison : Sieber Linker or Wang resin.
  • Outcome : Cyclization efficiency (HPLC) and in vitro stability (serum assay).
  • Time : 72-hour synthesis cycles.
    FINER criteria ensure feasibility and novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.